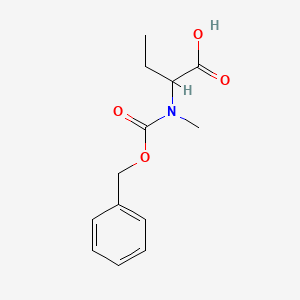
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate is a complex organosilicon compound characterized by the presence of multiple fluorinated alkyl groups. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation and hydrolysis. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with a suitable silicate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The fluorinated alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicate oxides, while substitution reactions can produce a variety of functionalized silicates.
Applications De Recherche Scientifique
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate exerts its effects involves interactions with various molecular targets. The fluorinated alkyl groups enhance the compound’s stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions. The compound can interact with enzymes and other biomolecules, potentially altering their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: A similar compound with fluorinated alkyl groups, used as a ligand and catalyst in various chemical reactions.
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate is unique due to its combination of fluorinated alkyl groups and silicate backbone, providing exceptional thermal stability and resistance to oxidation and hydrolysis. This makes it particularly valuable in applications requiring high-performance materials and stable reagents.
Propriétés
Formule moléculaire |
C13H7F23O4Si |
|---|---|
Poids moléculaire |
692.24 g/mol |
Nom IUPAC |
tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate |
InChI |
InChI=1S/C13H7F23O4Si/c1-6(14,15)2(7(16,17)18)37-41(38-3(8(19,20)21)9(22,23)24,39-4(10(25,26)27)11(28,29)30)40-5(12(31,32)33)13(34,35)36/h2-5H,1H3 |
Clé InChI |
KKDBVSHKSVOJEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(F)(F)F)O[Si](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
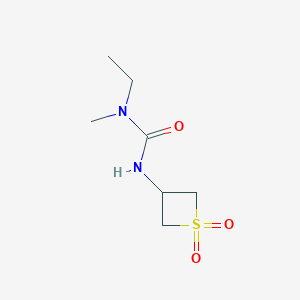

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
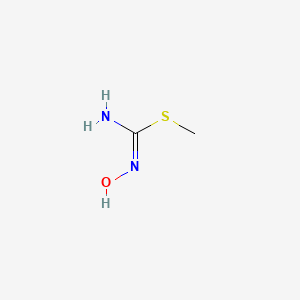
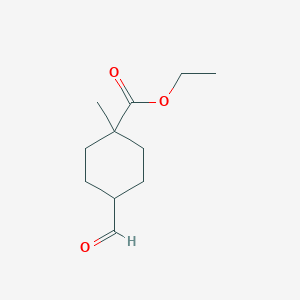
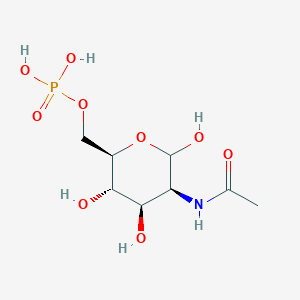
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
